(3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one
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Overview
Description
(3E)-3-[(4-Hydroxyphenyl)Imino]-1H-Indol-2(3H)-One is an organic compound belonging to the class of alpha amino acids and derivatives. It is characterized by the presence of an indole core structure with a hydroxyphenyl imino group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-[(4-Hydroxyphenyl)Imino]-1H-Indol-2(3H)-One typically involves the condensation of 4-hydroxyaniline with isatin under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired indole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the imino group can yield the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: (3E)-3-[(4-Hydroxyphenyl)Imino]-1H-Indol-2(3H)-One is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their function and regulation .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties allow for the creation of vibrant and stable colorants .
Mechanism of Action
The mechanism of action of (3E)-3-[(4-Hydroxyphenyl)Imino]-1H-Indol-2(3H)-One involves its interaction with specific molecular targets, such as serine/threonine-protein kinase pim-1. This interaction can modulate the activity of the kinase, leading to alterations in cellular signaling pathways. The compound’s ability to inhibit or activate these pathways underlies its potential therapeutic effects .
Comparison with Similar Compounds
Indole-3-carbinol: Another indole derivative with potential anticancer properties.
4-Hydroxyindole: Shares the hydroxy group on the indole ring but lacks the imino functionality.
Isatin: A precursor in the synthesis of (3E)-3-[(4-Hydroxyphenyl)Imino]-1H-Indol-2(3H)-One, with its own unique biological activities.
Uniqueness: this compound stands out due to its dual functional groups (hydroxyphenyl and imino) attached to the indole core. This unique combination allows for diverse chemical reactivity and biological interactions, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)imino-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-10-7-5-9(6-8-10)15-13-11-3-1-2-4-12(11)16-14(13)18/h1-8,17H,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJASRZFZRYISET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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